5-Bromo-2-cyclopropylaniline
Overview
Description
5-Bromo-2-cyclopropylaniline is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Formation of Cyclopropanes and Heterocycles
Research shows that derivatives of 5-Bromo-2-cyclopropylaniline can be involved in the formation of cyclopropane lactones and fused heterocyclic compounds. These reactions are significant in the development of various organic compounds, demonstrating the utility of this compound in synthetic organic chemistry (Farin˜a et al., 1987).
2. Use in DNA Replication Studies
Certain derivatives, like 5-bromodeoxyuridine, a related compound, are used in the study of DNA replication. This compound is utilized to detect low levels of DNA replication in vitro, indicating its application in molecular biology and genetic research (Gratzner, 1982).
3. Biological Activity of Cyclopropanecarboxylic Acid Derivatives
Research involving cyclopropanecarboxylic acid derivatives, which are structurally related to this compound, highlights their potential biological activity. Some of these compounds have demonstrated significant herbicidal and fungicidal activities, which could have implications in agriculture and environmental sciences (Tian et al., 2009).
4. Immunocytochemical Detection in Oral Tissues
5-Bromo-2'-deoxyuridine, a derivative, is used for immunocytochemical techniques to study cell kinetics in oral tissues. This application is crucial for dental and oral biology research, providing insights into cell proliferation and growth in these specific tissues (Casasco et al., 1989).
5. Intramolecular Cyclization in Organic Synthesis
Bromoacetylenic alcohol derivatives, similar to this compound, have been used for intramolecular cyclization under basic conditions. This process is important in organic synthesis, particularly for the development of complex organic molecules (Grandjean et al., 1992).
6. Effect on Neural Stem Cells
Studies have shown that exposure to Bromodeoxyuridine, a related compound, can lead to the loss of global DNA methylation in neural stem cells and induce astrocytic differentiation. This finding is significant in stem cell research and could have implications in regenerative medicine and neurobiology (Schneider & d’Adda di Fagagna, 2012).
Safety and Hazards
According to the safety data sheet, 5-Bromo-2-cyclopropylaniline may cause skin and eye irritation, may be harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, eye, and face protection .
Future Directions
The future directions of 5-Bromo-2-cyclopropylaniline could involve its use in the synthesis of new compounds. For instance, visible light photoredox catalysis has been used for the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes, yielding a variety of cyclic allylic amines . This method exhibits significant group tolerance, particularly with heterocycles, and could be used to prepare complex heterocycles such as fused indolines .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body
Mode of Action
It’s worth noting that brominated compounds often act by forming covalent bonds with amino acid residues in target proteins, thereby altering their function . The bromine atom in the compound could potentially enhance its reactivity, allowing it to interact with its targets more effectively .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including oxidative stress pathways and cell signaling pathways
Pharmacokinetics
Similar brominated compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily via the kidneys . The presence of the bromine atom and the cyclopropyl group could potentially influence the compound’s bioavailability .
Result of Action
Brominated compounds are known to have various effects at the molecular and cellular levels, including altering protein function, inducing oxidative stress, and affecting cell signaling pathways
Action Environment
The action, efficacy, and stability of 5-Bromo-2-cyclopropylaniline could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For instance, the reactivity of brominated compounds can be affected by the pH of the environment, with certain reactions being favored in acidic or basic conditions
Properties
IUPAC Name |
5-bromo-2-cyclopropylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUKQEFUOIIPHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405698 | |
Record name | 5-bromo-2-cyclopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104902-31-0 | |
Record name | 5-bromo-2-cyclopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.